molecular formula PH3<br>H3P B1218219 Phosphine CAS No. 7803-51-2

Phosphine

Cat. No. B1218219
Key on ui cas rn: 7803-51-2
M. Wt: 33.998 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-N
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Patent
US07358276B2

Procedure details

The synthesis of the two diastereoisomers of (2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester 399 is representative. In a three necked flask under argon, (Me2N)3P (89.8 g, 0.55 mol.) is added to a solution of CF2Br2 (58 g, 0.25 mol.) in THF (280 ml) at −78° C. (appearance of a white precipitate) and warmed to room temperature. A solution of the aldehyde 396 as a 1/1 mixture of diastereoisomers (35.2 g, 0.138 mol.) in THF is added dropwise to the preformed phosphonium salt. After 1 h, the reaction mixture is filtered through celite and concentrated in vacuo. The reaction mixture is diluted with hexane, washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the crude olefin which is purified by column chromatography on silicagel (CH2Cl2/MNeOH 99/01 (v/v)) to afford 34.6 g of a 1/1 diastereoisomeric mixture of (2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2.2-(dimethyl)ethyl ester 399 (87%): 1H NMR (250 MHz, (CD3)2SO): 0.81-0.91 (m, 3H), 1.44 (s, 9H), 1.50-1.75 (m, 1H), 1.80-1.95 (m, 1H), 2.30-2.40 (m, 2H partially overlapped with solvent), 3.00-3.35 (m, 2H), 3.45-3.55 (m, 1H), 4.20-4.40 (m, 1H), 4.60 (ddd, 1H for one diastereoisomer), 4.75 (ddd, 1H for another diastereoisomer). 6.2.4. By Olefination with (nBu)3P/CCl3F Alternatively to §6.2.3., halovinyl derivatives can be obtained by Wittig olefination of the 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 in the presence of a phosphine and an halogenomethane. For example of 2-(2-oxo-4-(2-(Z)-fluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester is obtained from aldehyde 396 by successive reaction with CFCl3 and n-Bu3P followed by dephosphorylation of the intermediate vinylic phosphonium by NaOH. 6.2.5. Synthesis of the 4-cyano-pyrrolidone Alternatively, 4-cyano-pyrrolidone derivatives are obtained by reacting 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 with hydroxylamine followed by SeO2. 6.3. Amination of the 2.2-dimethyl-ethyl Ester 63.1. Deprotection with Trifluoroacetic Acid and Aminolysis The synthesis of the two diastereoisomers of (2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanamide 213 and 222 is representative:
[Compound]
Name
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2.2-(dimethyl)ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1/1
Quantity
34.6 g
Type
solvent
Reaction Step One
[Compound]
Name
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89.8 g
Type
reactant
Reaction Step Three
Quantity
58 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(nBu)3P CCl3F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1](N(C)C)(N(C)C)N(C)C.C(Br)(Br)(F)F.[C:16]([O:20][C:21]([C@@H:23]([N:26]1[C:30](=[O:31])[CH2:29][CH:28]([CH:32]=[O:33])[CH2:27]1)[CH2:24][CH3:25])=[O:22])([CH3:19])([CH3:18])[CH3:17].[PH4+].P(CCCC)(CCCC)CCCC.C(F)(Cl)(Cl)Cl>C1COCC1.CCO.CCCCCC>[C:16]([O:20][C:21]([C@@H:23]([N:26]1[C:30](=[O:31])[CH2:29][CH:28]([CH:32]=[O:33])[CH2:27]1)[CH2:24][CH3:25])=[O:22])([CH3:19])([CH3:17])[CH3:18].[PH3:1] |f:4.5,7.8|

Inputs

Step One
Name
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2.2-(dimethyl)ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1/1
Quantity
34.6 g
Type
solvent
Smiles
CCO.CCCCCC
Step Two
Name
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
89.8 g
Type
reactant
Smiles
P(N(C)C)(N(C)C)N(C)C
Name
Quantity
58 g
Type
reactant
Smiles
C(F)(F)(Br)Br
Name
Quantity
280 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]
Step Six
Name
(nBu)3P CCl3F
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(CCCC)(CCCC)CCCC.C(Cl)(Cl)(Cl)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with hexane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude olefin which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silicagel (CH2Cl2/MNeOH 99/01 (v/v))
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
Name
Type
product
Smiles
P

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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